molecular formula C30H44NOPS B6290452 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2241598-32-1

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290452
CAS No.: 2241598-32-1
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-ZBWWXOROSA-N
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Description

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form complexes with transition metals, which can then be used as catalysts in various chemical reactions. The presence of both phosphine and sulfinamide groups in its structure allows for unique coordination properties, making it a valuable tool in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves the reaction of a phosphine precursor with a sulfinamide derivative. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation . The process can be summarized as follows:

    Preparation of the phosphine precursor: This involves the reaction of dicyclohexylphosphine with a suitable aryl halide.

    Formation of the sulfinamide derivative: This step involves the reaction of a sulfinamide with an aryl halide.

    Coupling reaction: The final step involves the coupling of the phosphine precursor with the sulfinamide derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction of the sulfinamide group yields amines .

Scientific Research Applications

[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is widely used in scientific research, particularly in the fields of:

    Chemistry: As a chiral ligand in asymmetric synthesis, it is used to produce enantiomerically pure compounds.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is employed in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, while the sulfinamide group provides steric hindrance, enhancing the selectivity of the catalytic process. This coordination alters the electronic properties of the metal, facilitating various catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
  • [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N-methyl-2-propanesulfinamide

Uniqueness

The uniqueness of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide lies in its dual functionality as both a phosphine and sulfinamide ligand. This dual functionality allows for greater flexibility in coordination chemistry and enhances its effectiveness as a chiral ligand in asymmetric synthesis .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOGHPACTGDYMR-ZBWWXOROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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